

physicochemical characteristics of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Cat. No.: B157267

[Get Quote](#)

An In-depth Technical Guide to 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and spectral properties of **3-(2,5-Difluorophenyl)-3-oxopropanenitrile**. This compound, identified by the CAS number 71682-96-7, is a notable β -ketonitrile derivative recognized for its role as a key reactant in the research of Na^+/H^+ exchanger-1 (NHE-1) inhibitors[1].

Core Physicochemical Characteristics

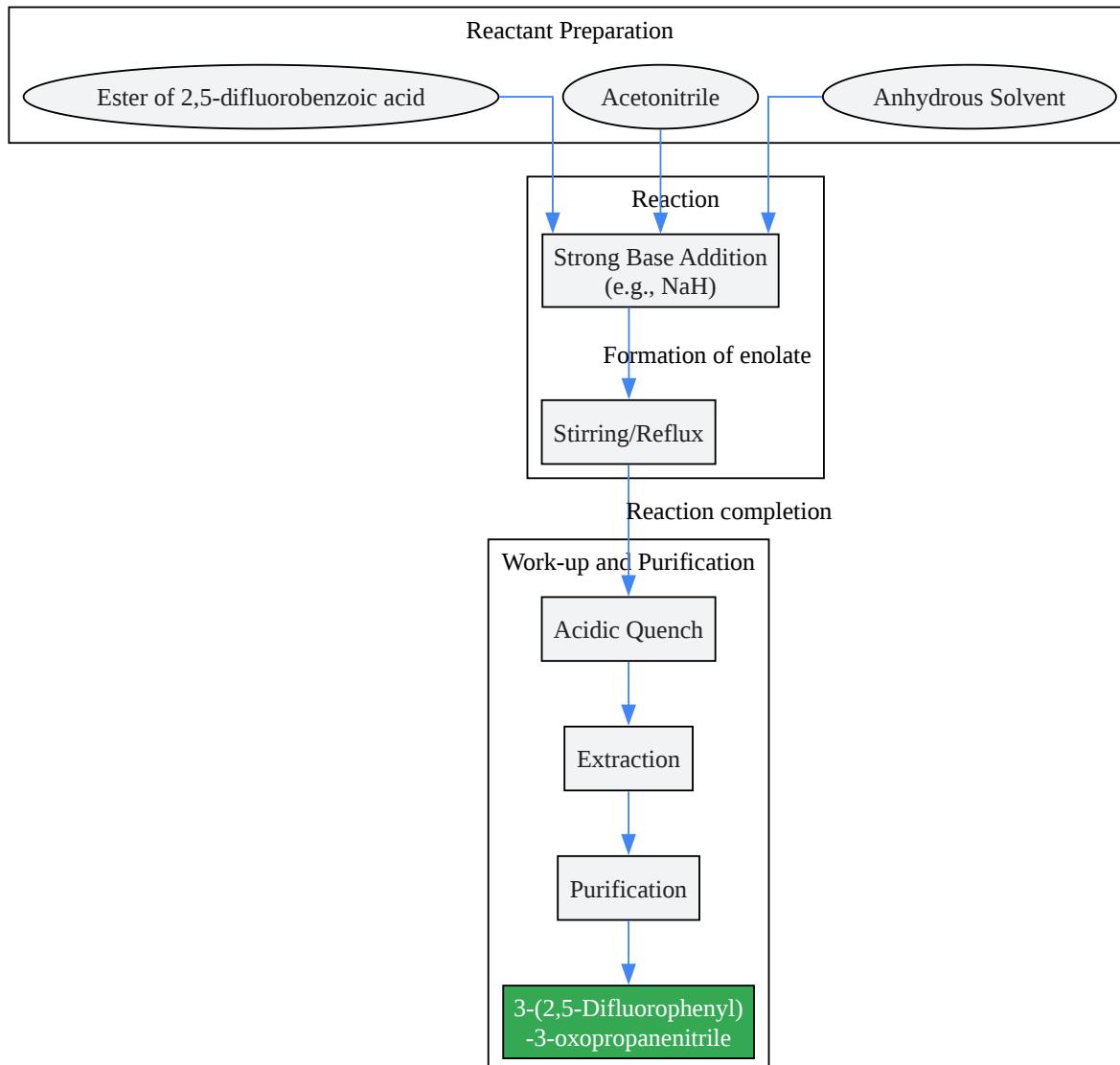
The fundamental physicochemical properties of **3-(2,5-Difluorophenyl)-3-oxopropanenitrile** are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry and drug design.

Property	Value	Source(s)
CAS Number	71682-96-7	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₅ F ₂ NO	[1] [2] [3] [4]
Molecular Weight	181.14 g/mol	[1] [2] [3] [4]
Appearance	Solid	[1]
Boiling Point	303.6 °C at 760 mmHg	[4]
Density	1.3 g/cm ³	[4]
Flash Point	137.4 °C	[4]
Vapor Pressure	0.000918 mmHg at 25 °C	[4]
Refractive Index	1.497	[4]
InChI Key	MRKQEVHBBWQIAD-UHFFFAOYSA-N	[1]

Note: An experimental melting point for this compound is not readily available in published literature.[\[1\]](#)

Synthesis Protocol

The primary synthetic route to **3-(2,5-Difluorophenyl)-3-oxopropanenitrile** is a Claisen condensation reaction. This method involves the condensation of an ester derivative of 2,5-difluorobenzoic acid with acetonitrile in the presence of a strong base[\[1\]](#).


General Experimental Protocol: Claisen Condensation

A detailed, generalized protocol for the synthesis of β-ketonitriles, adaptable for **3-(2,5-Difluorophenyl)-3-oxopropanenitrile**, is as follows:

- Reactant Preparation: An ester of 2,5-difluorobenzoic acid (e.g., methyl 2,5-difluorobenzoate) and an excess of dry acetonitrile are combined in an anhydrous, inert solvent such as tetrahydrofuran (THF) or diethyl ether.

- **Base Addition:** A strong base, typically sodium amide (NaNH_2) or sodium hydride (NaH), is slowly added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and with cooling to control the exothermic reaction.
- **Reaction:** The mixture is stirred at room temperature or heated under reflux to drive the condensation. The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction is quenched by the careful addition of an aqueous acid solution (e.g., dilute hydrochloric acid or sulfuric acid) to neutralize the excess base and protonate the enolate intermediate.
- **Extraction:** The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the pure **3-(2,5-Difluorophenyl)-3-oxopropanenitrile**.

A visual representation of the synthesis workflow is provided below.

[Click to download full resolution via product page](#)

Generalized workflow for the synthesis of **3-(2,5-Difluorophenyl)-3-oxopropanenitrile**.

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of **3-(2,5-Difluorophenyl)-3-oxopropanenitrile**.

Infrared (IR) Spectroscopy

The predicted infrared absorption frequencies for the key functional groups are presented below. These are indicative of the molecular structure.

Functional Group	Predicted Frequency (cm ⁻¹)	Expected Intensity
Nitrile (C≡N)	2260 - 2220	Medium, Sharp
Ketone (C=O)	1700 - 1680	Strong
Aromatic Ring (C=C)	1600 - 1450	Medium to Weak
Aromatic C-F	1250 - 1100	Strong

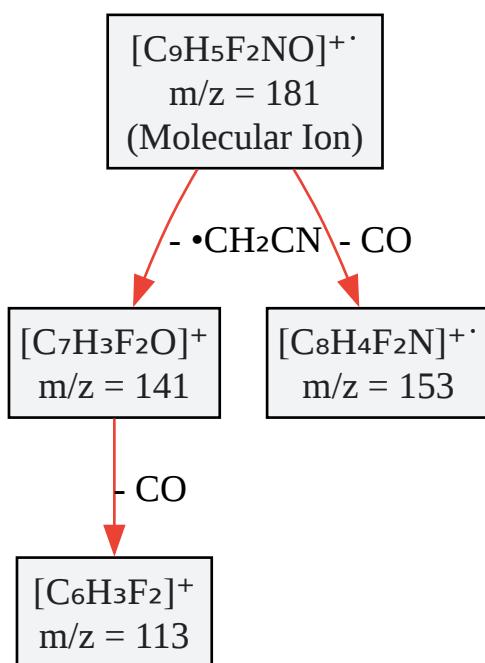
Source:[[1](#)]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this specific compound are not publicly available, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on its structure.

¹H NMR:

- Aromatic Protons (Ar-H): Resonances for the three protons on the difluorophenyl ring are expected in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be complex due to both proton-proton and proton-fluorine coupling.
- Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the carbonyl and nitrile groups are expected to appear as a singlet further downfield (typically δ 4.0-4.5 ppm) due to the electron-withdrawing effects of the neighboring functional groups.

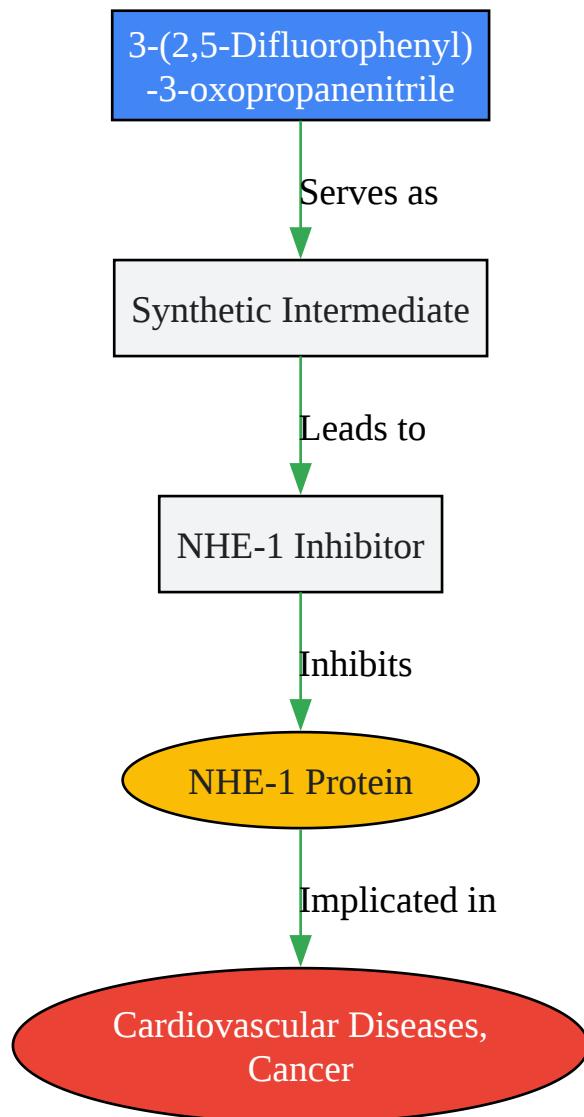

¹³C NMR: Nine distinct signals are anticipated, corresponding to the nine carbon atoms in the molecule.

- Carbonyl Carbon (C=O): Expected to be the most deshielded, appearing at the downfield end of the spectrum ($\delta > 180$ ppm).
- Nitrile Carbon (C≡N): Typically found in the range of δ 115-125 ppm.
- Aromatic Carbons (C-Ar): Six signals are expected in the aromatic region (δ 110-165 ppm), with the carbons directly bonded to fluorine exhibiting splitting due to carbon-fluorine coupling.
- Methylene Carbon (-CH₂-): Expected to appear in the range of δ 30-40 ppm.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for **3-(2,5-Difluorophenyl)-3-oxopropanenitrile** would be observed at an m/z of 181, corresponding to its molecular weight[1]. The fragmentation pattern is expected to be dominated by α -cleavage on either side of the carbonyl group.

Predicted Fragmentation Pathway:


[Click to download full resolution via product page](#)

Predicted major fragmentation pathways in EI-MS.

Biological Significance

3-(2,5-Difluorophenyl)-3-oxopropanenitrile is documented as a key reactant in the synthesis of inhibitors for the sodium-hydrogen exchanger isoform 1 (NHE-1)[1]. NHE-1 is a ubiquitously expressed plasma membrane protein that regulates intracellular pH by exchanging one intracellular proton for one extracellular sodium ion. Its overactivity is implicated in various cardiovascular diseases, including cardiac hypertrophy and ischemia-reperfusion injury, as well as in cancer. The ability of this compound to serve as a building block for potent NHE-1 inhibitors underscores its importance in medicinal chemistry and drug discovery.

The diagram below illustrates the logical relationship of this compound to its biological target class.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(2,5-Difluorophenyl)-3-oxopropanenitrile|CAS 71682-96-7 [benchchem.com]
- 2. 71682-96-7|3-(2,5-Difluorophenyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. 3-(2,5-difluorophenyl)-3-oxopropanenitrile | 71682-96-7 [chemnet.com]
- To cite this document: BenchChem. [physicochemical characteristics of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157267#physicochemical-characteristics-of-3-2-5-difluorophenyl-3-oxopropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com